Artesunate-d4: A Comprehensive Technical Guide for Researchers
Artesunate-d4: A Comprehensive Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of the chemical properties, structure, and applications of Artesunate-d4, a deuterated analog of the potent antimalarial drug Artesunate. Designed for researchers, scientists, and drug development professionals, this document offers detailed information on the synthesis, characterization, and analytical applications of this stable isotope-labeled internal standard.
Core Chemical Properties and Structure
Artesunate-d4 is a synthetic derivative of artemisinin, a sesquiterpene lactone, and is specifically designed for use as an internal standard in quantitative analyses of Artesunate. The incorporation of four deuterium atoms into the succinate moiety provides a distinct mass shift, enabling precise and accurate quantification by mass spectrometry.
Table 1: Chemical and Physical Properties of Artesunate-d4
| Property | Value | Source(s) |
| Chemical Name | 4-oxo-4-(((3R,5aS,6R,8aS,9R,10S,12R,12aR)-3,6,9-trimethyldecahydro-12H-3,12-epoxy[1][2]dioxepino[4,3-i]isochromen-10-yl)oxy)butanoic-2,2,3,3-d4 acid | [3] |
| Synonyms | Artesunic Acid-d4, Butanedioic Acid Mono[(3R,5aS,6R,8aS,9R,10R,12R,12aR)-decahydro-3,6,9-trimethyl-3,12-epoxy-12H-pyrano[4,3-j]-1,2-benzodioxepin-10-yl] Ester-d4 | [3] |
| CAS Number | 1316753-15-7 | [3] |
| Molecular Formula | C₁₉H₂₄D₄O₈ | [4] |
| Molecular Weight | 388.45 g/mol | [4] |
| Appearance | White to off-white solid | [5] |
| Solubility | Slightly soluble in chloroform and methanol. | [5] |
The chemical structure of Artesunate-d4 is characterized by the tetracyclic sesquiterpene lactone core of artemisinin, linked to a deuterated hemisuccinate ester at the C-10 position. The endoperoxide bridge within the core structure is crucial for its biological activity.
Synthesis and Manufacturing
The synthesis of Artesunate-d4 is analogous to that of unlabeled Artesunate, involving a two-step process starting from artemisinin.
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Reduction of Artemisinin: Artemisinin is first reduced to Dihydroartemisinin (DHA) using a reducing agent such as sodium borohydride. This reaction converts the lactone group to a lactol.[6]
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Esterification: The resulting DHA is then esterified with deuterated succinic anhydride (Succinic anhydride-2,2,3,3-d4) in the presence of a base like pyridine or triethylamine to yield Artesunate-d4.[2] Deuterated succinic anhydride is commercially available, facilitating the synthesis of the final labeled product.
Spectroscopic and Analytical Characterization
The structural integrity and isotopic purity of Artesunate-d4 are confirmed through various spectroscopic techniques.
Table 2: Key Spectroscopic Data for Artesunate-d4
| Technique | Expected Observations |
| ¹H NMR | The spectrum is expected to be very similar to that of Artesunate, with the notable absence of the two methylene proton signals from the succinate moiety, which typically appear around 2.6-2.7 ppm. Key signals for the artemisinin core, such as the anomeric proton at C-10 (around 5.8 ppm), remain.[2][7] |
| ¹³C NMR | The spectrum is expected to be nearly identical to that of Artesunate. The deuterated carbons (C-2' and C-3' of the succinate) will show significantly reduced signal intensity and may appear as multiplets due to C-D coupling.[2] |
| Mass Spectrometry | A molecular ion peak corresponding to the mass of Artesunate-d4 (e.g., [M+NH₄]⁺ at m/z 406) is observed, which is 4 mass units higher than that of unlabeled Artesunate.[8] |
| Infrared (IR) Spectroscopy | The IR spectrum will be very similar to Artesunate, showing characteristic peaks for hydroxyl, carbonyl (ester and carboxylic acid), and the endoperoxide bridge. C-D stretching vibrations are expected in the 2100-2250 cm⁻¹ region.[9] |
Experimental Protocols: Application in Quantitative Analysis
Artesunate-d4 is primarily used as an internal standard for the quantification of Artesunate in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Sample Preparation: Plasma
A typical plasma sample preparation involves protein precipitation.
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To 50 µL of plasma, add a working solution of Artesunate-d4 (internal standard).
-
Add 200 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture and centrifuge to pellet the precipitated proteins.
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Inject an aliquot of the clear supernatant into the LC-MS/MS system.[8]
LC-MS/MS Method
Liquid Chromatography:
-
Column: A C18 reversed-phase column (e.g., Poroshell 120 EC-C18, 50 x 2.1 mm, 2.7 µm) is commonly used.[10]
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typical.[11]
-
Flow Rate: A flow rate of 0.2-0.4 mL/min is generally employed.[8]
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is often used.[8]
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The transitions monitored are specific for Artesunate and Artesunate-d4.
-
Artesunate: e.g., m/z 402.2 → 285.1 ([M+NH₄]⁺ → fragment)
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Artesunate-d4: e.g., m/z 406.2 → 285.1 ([M+NH₄]⁺ → fragment)[8]
-
The ratio of the peak area of Artesunate to the peak area of Artesunate-d4 is used to construct a calibration curve and quantify the concentration of Artesunate in the unknown samples.
Stability and Storage
Artesunate-d4 should be stored as a solid at -20°C for long-term stability. Solutions should be prepared fresh and used promptly, as Artesunate and its analogs can be susceptible to hydrolysis.
Conclusion
Artesunate-d4 is an indispensable tool for the accurate and precise quantification of Artesunate in research and clinical settings. Its well-defined chemical properties, established synthetic route, and clear analytical applications make it a reliable internal standard for pharmacokinetic, metabolic, and drug monitoring studies. This guide provides a comprehensive resource for researchers utilizing this important analytical standard.
References
- 1. A facile synthesis of deuterium labeled 2,2-dimethyl-[2H6]-succinic acid and its anhydride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Characterization of Dimeric Artesunate Glycerol Monocaprylate Conjugate and Formulation of Nanoemulsion Preconcentrate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. veeprho.com [veeprho.com]
- 4. Artesunate-D4 | CAS No: 1316753-15-7 [aquigenbio.com]
- 5. caymanchem.com [caymanchem.com]
- 6. The effect of succinic dehydrogenase on deuteriumlabeled succinic acid in the absence of hydrogen acceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A simplified and scalable synthesis of artesunate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. rsc.org [rsc.org]
- 11. researchgate.net [researchgate.net]
